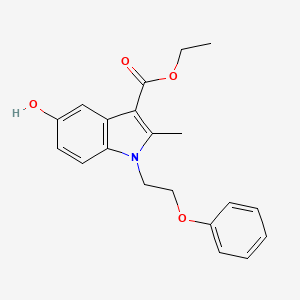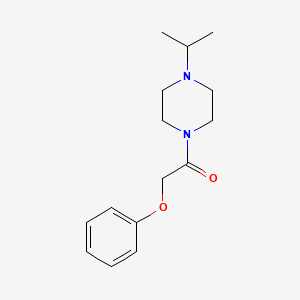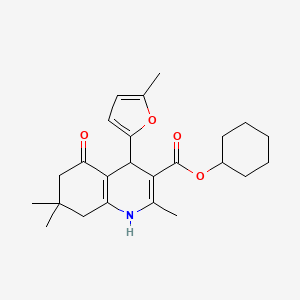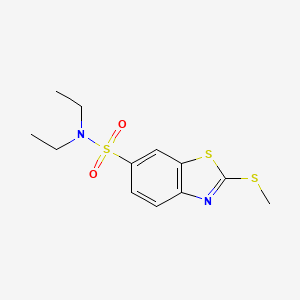
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate, also known as EMPE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a variety of biological activities.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate has been found to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for investigating various biological processes. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand its biological activities. Additionally, there may be opportunities to develop new synthetic methods for ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate that are more efficient and scalable for large-scale production.
In conclusion, ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. Its potential as a therapeutic agent for various diseases, as well as its mechanism of action, continue to be areas of active research.
Méthodes De Synthèse
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-methylindole-3-carboxylic acid with ethyl chloroformate, followed by the reaction with 2-phenoxyethylamine and sodium hydride. The final product is obtained by the reaction with sodium borohydride and acetic acid.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in various scientific research studies to investigate the mechanisms of these activities and to develop potential therapeutic agents.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYVWYDPUKWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)


![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)